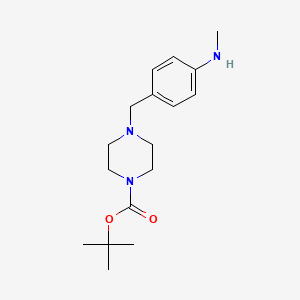

1-Boc-4-(4-Methylaminobenzyl)piperazine

Overview

Description

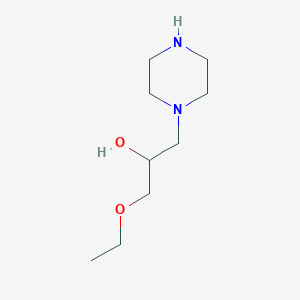

1-Boc-4-(4-Methylaminobenzyl)piperazine is a chemical compound with the molecular formula C17H27N3O2. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

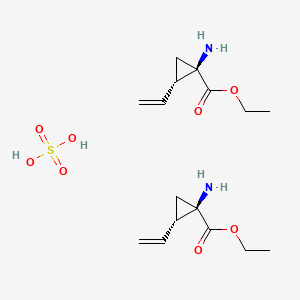

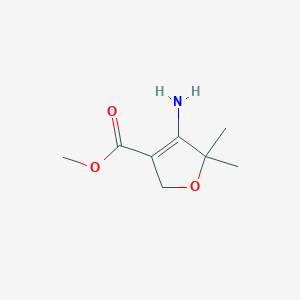

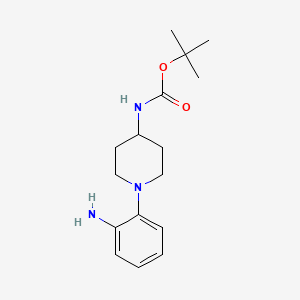

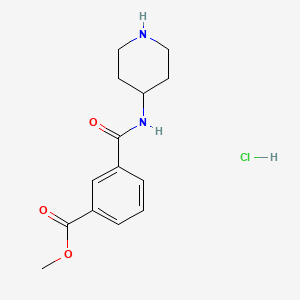

The synthesis of piperazine derivatives, such as this compound, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound is characterized by a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The molecular weight of this compound is 305.4 g/mol.Chemical Reactions Analysis

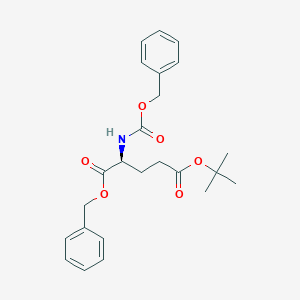

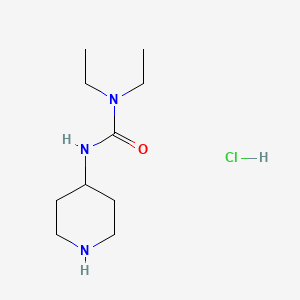

The Boc group in this compound is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Scientific Research Applications

Synthesis and Characterization

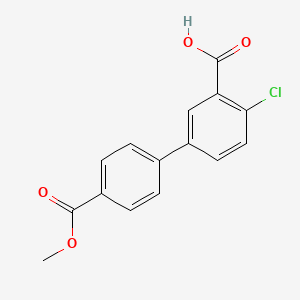

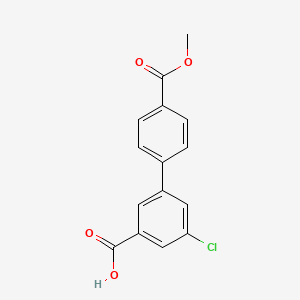

Synthesis of Piperazine Derivatives : The compound has been used in the synthesis of biaryl libraries via microwave-mediated Suzuki–Miyaura cross-couplings. This technique allows for the efficient creation of complex molecules with diverse applications in medicinal chemistry (Spencer et al., 2011).

Characterization and Biological Evaluation : Derivatives of N-Boc piperazine have been synthesized, characterized, and evaluated for biological activity. These studies include X-ray diffraction analyses and antibacterial and antifungal activity assessments, highlighting the compound's potential in pharmaceutical research (Kulkarni et al., 2016).

Medicinal Chemistry

HIV-1 Reverse Transcriptase Inhibition : Analogues of 1-Boc-4-(4-Methylaminobenzyl)piperazine have been evaluated for their ability to inhibit HIV-1 reverse transcriptase, demonstrating the compound's potential in the development of antiviral drugs (Romero et al., 1994).

Antipsychotic Ligand Development : The compound has been used in the synthesis of 1-aryl-4-(biarylmethylene)piperazines, which are structurally related to potential antipsychotic drugs. These studies contribute to the development of new treatments for psychiatric disorders (Ullah, 2012).

Chemical Analysis and Spectroscopy

Mass Spectrometry Enhancement : Piperazine-based derivatives, including variants of this compound, have been used to enhance signals in mass spectrometry. This application is crucial in proteomics and biochemical analysis (Qiao et al., 2011).

Spectroscopic and Molecular Docking Study : The compound has been studied using various spectroscopic methods and molecular docking analysis. These studies provide insights into its structural properties and potential interactions with biological molecules (Karthikeyan et al., 2015).

Material Science

- Solubility in Supercritical Carbon Dioxide : Research on the solubility of Boc-piperazine derivatives in supercritical carbon dioxide contributes to the understanding of their physical properties, which is essential in material science and engineering (Uchida et al., 2004).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that piperazine derivatives generally target the neuromuscular system .

Mode of Action

This action is mediated by its agonist effects upon the inhibitory GABA (γ-aminobutyric acid) receptor .

Biochemical Pathways

Piperazine compounds are known to interact with the gabaergic system, which could potentially affect a variety of downstream neurological processes .

Result of Action

The general effects of piperazine compounds include the paralysis of parasites and potential effects on the host’s neurological system .

Properties

IUPAC Name |

tert-butyl 4-[[4-(methylamino)phenyl]methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)13-14-5-7-15(18-4)8-6-14/h5-8,18H,9-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOIRMODEODTAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676410 | |

| Record name | tert-Butyl 4-{[4-(methylamino)phenyl]methyl}piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954240-26-7 | |

| Record name | tert-Butyl 4-{[4-(methylamino)phenyl]methyl}piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3',5-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B1422186.png)

![6-Oxaspiro[2.5]octan-1-amine](/img/structure/B1422194.png)